molecular formula C15H14O3 B1346898 4-Methoxybenzoin CAS No. 4254-17-5

4-Methoxybenzoin

Cat. No.: B1346898
CAS No.: 4254-17-5
M. Wt: 242.27 g/mol
InChI Key: PVSFIFPJPUEHPO-UHFFFAOYSA-N
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Description

4-Methoxybenzoin is an organic compound characterized by the presence of a methoxy group attached to the benzoin structure. It is a white crystalline solid with the molecular formula C14H12O3. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzoin can be synthesized through several methods, with the most common being the benzoin condensation reaction. This reaction involves the condensation of 4-methoxybenzaldehyde in the presence of a cyanide catalyst, typically potassium cyanide, under basic conditions. The reaction proceeds as follows:

2C8H8O2KCN, EtOHC14H12O3+H2O2 \text{C}_8\text{H}_8\text{O}_2 \xrightarrow{\text{KCN, EtOH}} \text{C}_14\text{H}_12\text{O}_3 + \text{H}_2\text{O} 2C8​H8​O2​KCN, EtOH​C1​4H1​2O3​+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzoin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-methoxybenzil using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reduction of this compound can yield 4-methoxybenzyl alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzoin structure.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 4-Methoxybenzil.

    Reduction: 4-Methoxybenzyl alcohol.

    Substitution: Various substituted benzoin derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxybenzoin has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-methoxybenzoin exerts its effects depends on the specific reaction or application. In oxidation reactions, the methoxy group can stabilize the intermediate species, facilitating the formation of the oxidized product. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

    Benzoin: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxybenzaldehyde: Precursor to 4-methoxybenzoin, with different reactivity due to the aldehyde functional group.

    4-Methoxybenzil: Oxidized form of this compound, used in different chemical contexts.

Uniqueness: this compound’s unique combination of the benzoin structure with a methoxy group allows for a distinct set of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSFIFPJPUEHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274406
Record name 4-METHOXYBENZOIN
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-17-5
Record name 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 26659
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57856
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Record name NSC26659
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Record name 4-METHOXYBENZOIN
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Synthesis routes and methods I

Procedure details

Compounds of the invention having the formula ##STR19## can be prepared as follows. Benzaldehyde and 4-methoxybenzaldehyde are reacted to yield 4-methoxybenzoin, which is converted to the hemisuccinate by reaction with succinic anhydride. The latter is reacted with urea and acetic acid to yield the intermediate 4-(4-methoxyphenyl)-5-phenyl-2-oxazole-propionic acid. ##STR20## The latter intermediate is demethylated with hydrogen bromide and esterified with methanol to yield the corresponding hydroxy methyl ester intermediate, which is then reacted with an appropriate haloalky-A compound, where A is as defined hereinbefore and hal is halo, to yield the desired final product as the methyl ester. ##STR21## The ester can be hydrolyzed by conventional methods to yield the desired final product in its free carboxylic acid form.
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Synthesis routes and methods II

Procedure details

To a solution of KCN (5 g) in water (35 mL) is added 4-methoxybenzaldehyde (27.2 g, 0.2 mole), benzaldehyde (21.2 g, 0.2 mole) and 95% ethanol (70 mL). The mixture is refluxed under nitrogen for 4.5 hours and the ethanol removed in vacuo. Water (200 mL) is added to the residue and then distilled off at reduced pressure (to remove remaining unreacted bezaldehyde). The procedure is repeated twice and the residual water azeotroped with ethanol. The crude product (56.3 g, orange semi-solid) is purified by flash-chromatography (on silica Merck-60, preabsorbed in dichloromethane-ethyl acetate and eluted with hexane-ethyl acetate 8:2) to yield a light yellow solid (20.1 g, 41.5%), m.p. 99°-101° C.
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5 g
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35 mL
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Yield
41.5%

Synthesis routes and methods III

Procedure details

According to the procedure in the literature [J. Chem. Soc. Perkin Trans. I, 1992, 2409-2417], dissolve 292 ml (2.08 mol) diisopropylamine in 3.6 litre 1,2-dimethoxyethane and cool to −78° C. Add 826 ml n-butyllithium solution (2.5 M in n-hexane, 2.066 mol) at a temperature below −60° C. Stir the mixture for a further 15 min at <−60° C. and then add a solution of 442 g (1.877 mol) (4-methoxyphenyl)[(trimethylsilyl)oxy]acetonitrile in 1.41 litre 1,2-dimethoxyethane dropwise at <−60° C. After further stirring for 30 min at −60° C., add a solution of 199.3 g (1.878 mol) benzaldehyde in 1.4 litre 1,2-dimethoxyethane in the space of 20 min at −60° C. Next, heat the reaction mixture slowly to RT in 4 h. Add 7 litre saturated ammonium chloride solution and extract with ethyl acetate. Wash the organic phase with saturated ammonium chloride solution, dry, and concentrate under vacuum. Take up the residue in 7 litre dioxan and 5 litre methanol, and add 6 litre 1 N hydrochloric acid. Stir the mixture for 3 h at RT, then add 3 litre saturated sodium chloride solution and extract the mixture with 6.5 litre ethyl acetate. Wash the organic phase with 1.0 litre 1 N sodium hydroxide solution and with saturated sodium chloride solution, dry, and concentrate under vacuum. Take up the residue in 2 litre diisopropyl ether, decant from the insoluble matter and seed with crystals. Stir the resultant suspension for 2 h at RT and then filter off the crystals with suction. Wash with 300 ml diisopropyl ether and petroleum ether and dry under vacuum. 236.8 g (47.8% of theor.) of the target compound is obtained.
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292 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxybenzoin
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4-Methoxybenzoin
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Customer
Q & A

Q1: How is 4-Methoxybenzoin synthesized?

A1: this compound can be synthesized through several methods. One common approach involves the condensation reaction between benzaldehyde and 4-methoxybenzaldehyde in the presence of potassium cyanide as a catalyst in an aqueous ethanolic solution. [, ] Alternatively, it can be prepared through a "reversion" procedure involving the reduction of 4'-methoxybenzoin. []

Q2: What is the significance of the optical resolution of this compound?

A2: Resolving (±)-4-Methoxybenzoin into its optically active enantiomers is crucial for understanding its biological and chemical properties. This resolution has been achieved through fractional crystallization of the quinidine salt of its hydrogen phthalate ester. [] This separation allows for the study of each enantiomer's specific interactions and effects, potentially leading to the development of more selective and potent pharmaceutical compounds.

Q3: What are some applications of this compound in organic synthesis?

A3: this compound serves as a valuable starting material in various organic syntheses. For instance, it acts as a precursor in synthesizing 5,6-diaryl-1,2,4-triazines. [] These heterocyclic compounds hold significant interest due to their diverse biological activities and potential pharmaceutical applications. Further modifications and derivatizations of this compound allow access to a broader range of structurally diverse compounds for further investigation.

Q4: Are there any studies on the antimicrobial activity of compounds derived from this compound?

A4: Yes, recent research has focused on synthesizing and characterizing new imidazole derivatives from this compound. These studies involved preparing 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole derivatives and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. [] The findings suggested that these compounds could be promising candidates for developing more potent antimicrobial agents.

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